N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C17H15N9O2 and its molecular weight is 377.368. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their self-assembly processes influenced by hydrogen bonding and demonstrated significant antioxidant activity. This highlights the potential of pyrazole-acetamide compounds in the development of antioxidant agents and their relevance in coordination chemistry for creating supramolecular architectures (Chkirate et al., 2019).
Antimicrobial Activity
Pyrazole-acetamide derivatives have been explored for their antimicrobial properties, with several studies synthesizing new heterocycles incorporating the antipyrine moiety. These studies demonstrate that pyrazole-acetamide-based compounds can serve as effective antimicrobial agents, offering a path for the development of new therapeutic options against microbial infections (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
The creation of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been investigated, with findings indicating these compounds possess both insecticidal and antibacterial potential. This suggests an application for pyrazole-acetamide derivatives in agricultural pest control and bacterial infection management (Deohate & Palaspagar, 2020).
Anticancer Activity
The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been conducted with the aim of finding new anticancer agents. One compound from this effort displayed notable cancer cell growth inhibition against several cancer cell lines, indicating the potential of pyrazole-acetamide derivatives in cancer treatment (Al-Sanea et al., 2020).
Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), a marker of neuroinflammatory processes. This research is pivotal for developing new diagnostic tools for neuroinflammatory diseases, showcasing the application of pyrazole-acetamide derivatives in neurology and molecular imaging (Damont et al., 2015).
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit promising biological activities
Mode of Action
The mode of action of this compound is currently unknown. Pyrazole derivatives have been known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical processes
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities
Properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9O2/c1-12-22-14(25-6-2-4-20-25)8-16(23-12)28-11-15(27)24-13-9-18-17(19-10-13)26-7-3-5-21-26/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGGYMJMFKTQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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